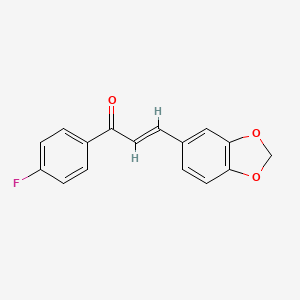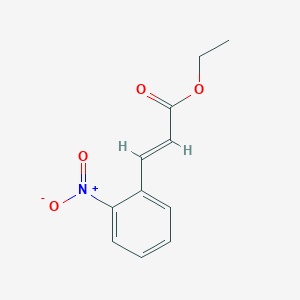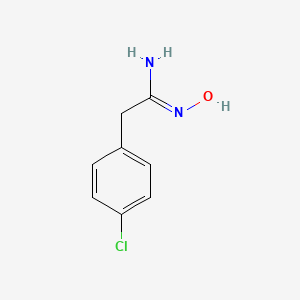
1,2-Bis(ethenyl)benzene;butyl prop-2-enoate;styrene
概述
描述
1,2-Bis(ethenyl)benzene;butyl prop-2-enoate;styrene is a complex polymer that combines the properties of its constituent monomers. This polymer is known for its versatility and is used in various industrial applications due to its unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this polymer involves the polymerization of 2-propenoic acid, butyl ester (butyl acrylate), diethenylbenzene (divinylbenzene), and ethenylbenzene (styrene). The polymerization process can be initiated using free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction typically occurs in a solvent like toluene or xylene at elevated temperatures (around 60-80°C) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the polymerization is often carried out in large reactors with precise control over temperature, pressure, and monomer ratios. The process may involve continuous or batch polymerization techniques, depending on the desired properties of the final product. Additives such as stabilizers, plasticizers, and fillers may be incorporated to enhance the polymer’s performance.
Types of Reactions:
Oxidation: The polymer can undergo oxidation reactions, especially at the unsaturated sites of the monomers. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions are less common but can occur under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in diethenylbenzene and ethenylbenzene can undergo electrophilic substitution reactions. For example, nitration using nitric acid and sulfuric acid can introduce nitro groups into the polymer.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of functional groups like nitro, sulfonic, or halogen groups.
科学研究应用
Chemistry: The polymer is used as a matrix material in chromatography for the separation of complex mixtures. Its chemical stability and customizable surface properties make it ideal for this application.
Biology: In biological research, the polymer can be used to create hydrogels for cell culture and tissue engineering
Medicine: The polymer is explored for drug delivery systems due to its ability to form nanoparticles that can encapsulate therapeutic agents. Its controlled release properties are beneficial for targeted drug delivery.
Industry: In the industrial sector, the polymer is used in coatings, adhesives, and sealants
作用机制
The polymer exerts its effects through its physical and chemical interactions with other substances. The molecular targets and pathways involved depend on the specific application. For example, in drug delivery, the polymer interacts with biological membranes to facilitate the release of encapsulated drugs. In chromatography, the polymer’s surface interacts with analytes to achieve separation based on their chemical properties.
相似化合物的比较
2-Propenoic acid, butyl ester, polymer with ethenylbenzene and 2-propenenitrile:
2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene, butyl 2-propenoate and ethenylbenzene: This polymer is used in coatings and adhesives for its excellent adhesion properties and flexibility.
Uniqueness: The polymer of 2-propenoic acid, butyl ester, diethenylbenzene, and ethenylbenzene is unique due to its combination of monomers, which imparts a balance of rigidity and flexibility. This makes it suitable for applications requiring both structural integrity and adaptability.
属性
CAS 编号 |
60806-47-5 |
|---|---|
分子式 |
C25H30O2 |
分子量 |
362.5 g/mol |
IUPAC 名称 |
1,2-bis(ethenyl)benzene;butyl prop-2-enoate;styrene |
InChI |
InChI=1S/C10H10.C8H8.C7H12O2/c1-3-9-7-5-6-8-10(9)4-2;1-2-8-6-4-3-5-7-8;1-3-5-6-9-7(8)4-2/h3-8H,1-2H2;2-7H,1H2;4H,2-3,5-6H2,1H3 |
InChI 键 |
IWBUOAHJGJZERP-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C |
规范 SMILES |
CCCCOC(=O)C=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=C1C=C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details















Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details



















体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

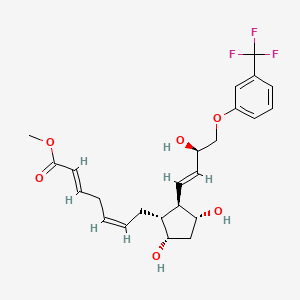
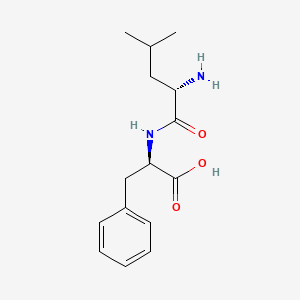
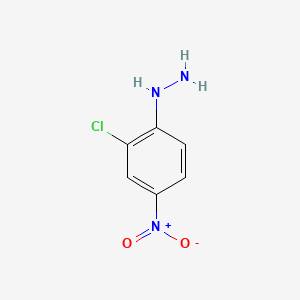
![1-(6-Methylimidazo[2,1-b][1,3]thiazol-5-yl)ethanone](/img/structure/B1623536.png)
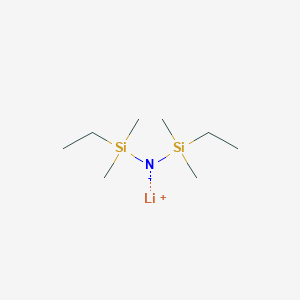
![4-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-N,N-dimethylaniline](/img/structure/B1623540.png)
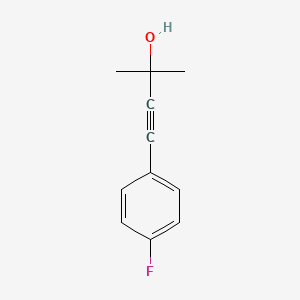
![1-(3-Nitrophenyl)-1h-benzo[d]imidazole](/img/structure/B1623546.png)
